molecular formula C24H24N2O4 B4067967 1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

Cat. No.: B4067967
M. Wt: 404.5 g/mol
InChI Key: IXLSJEFQTMMUMP-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.17360725 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polybenzoxazine Synthesis

A study by Trejo-Machin et al. (2017) discusses phloretic acid, a phenolic compound that can be synthesized from phloretin, a by-product of apple tree leaves. This compound has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. It's a sustainable alternative to phenol for providing the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This novel approach opens up a multitude of applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Fluorescent Derivatives

Padalkar et al. (2011) describe the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives from p-N,N-diethyl amino salicylaldehyde. These compounds show single absorption and dual emission characteristics, suggesting their potential in developing new materials with unique photo-physical properties (Padalkar et al., 2011).

Antioxidant and Antiproliferative Activities

Baldisserotto et al. (2020) focus on benzimidazole derivatives with phenolic hydroxy groups and hydrazone moiety for their potential as radical-scavenger and antioxidant agents. These molecules exhibit high antioxidant activity, photoprotective activity against UV rays, and antiproliferative activity against melanoma cells, indicating their applicability in pharmaceuticals and dermocosmetics (Baldisserotto et al., 2020).

Azole Condensation with 2-Hydroxybenzyl Alcohols

Research by Sidorina and Osyanin (2007, 2008) delves into the condensation of 1H-azoles with 2-hydroxybenzyl alcohols, leading to the synthesis of 2-(1H-azol-1-ylmethyl)phenols and other compounds. This study provides insights into the chemical reactions and potential applications of these compounds in various scientific fields (Sidorina & Osyanin, 2007), (Sidorina & Osyanin, 2008).

DNA Binding and Cytotoxicity of Benzimidazole Compounds

A study by Paul et al. (2015) explores new benzimidazole containing compounds for their DNA binding, cellular DNA lesion, and cytotoxicity. This research could be pivotal in the development of new therapeutic agents targeting cancer cells (Paul et al., 2015).

Synthesis of Novel Benzimidazole Derivatives

Shaharyar et al. (2016) synthesized various derivatives of benzimidazole and assessed their anticonvulsant activity. This work contributes to the field of medicinal chemistry, particularly in developing new treatments for neurological disorders (Shaharyar et al., 2016).

Neuropeptide Y Receptor Antagonists Synthesis

Zarrinmayeh et al. (1998) discuss the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. This research highlights the role of benzimidazole derivatives in the development of new therapeutic agents for obesity (Zarrinmayeh et al., 1998).

Properties

IUPAC Name

1-[2-(hydroxymethyl)benzimidazol-1-yl]-3-(4-phenylmethoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-15-24-25-22-8-4-5-9-23(22)26(24)14-19(28)17-30-21-12-10-20(11-13-21)29-16-18-6-2-1-3-7-18/h1-13,19,27-28H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSJEFQTMMUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(CN3C4=CC=CC=C4N=C3CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.